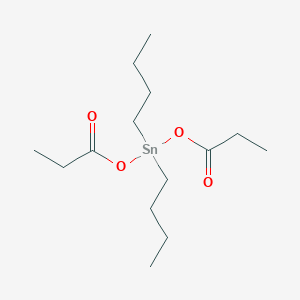
Dibutyltin dipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyltin dipropionate is an organotin compound that belongs to the class of organometallic compounds. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is widely used in various industrial applications due to its catalytic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltin dipropionate can be synthesized through the reaction of dibutyltin oxide with propionic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
(C4H9)2SnO+2C2H5COOH→(C4H9)2Sn(OCOC2H5)2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where dibutyltin oxide and propionic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dibutyltin dipropionate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different dibutyltin carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Carboxylic acids like acetic acid can be used in substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, dibutyltin hydride, and various dibutyltin carboxylates.
Scientific Research Applications
Dibutyltin dipropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the toxicity of organotin compounds.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.
Mechanism of Action
The mechanism of action of dibutyltin dipropionate involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates the catalytic activity of the compound in various chemical reactions. The molecular targets and pathways involved include the inhibition of enzymes and the disruption of cellular processes through the interaction with cellular proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin oxide
- Dibutyltin dichloride
Comparison
Dibutyltin dipropionate is unique in its ability to act as a catalyst in a wide range of reactions, including esterification and transesterification. Compared to dibutyltin dilaurate, it has a higher catalytic efficiency in certain reactions. Dibutyltin oxide is primarily used as a precursor for other organotin compounds, while dibutyltin dichloride is used in different types of catalytic reactions.
Properties
CAS No. |
3465-73-4 |
|---|---|
Molecular Formula |
C14H28O4Sn |
Molecular Weight |
379.08 g/mol |
IUPAC Name |
[dibutyl(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/2C4H9.2C3H6O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2 |
InChI Key |
UNPUXJFMLVJYCD-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)CC)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




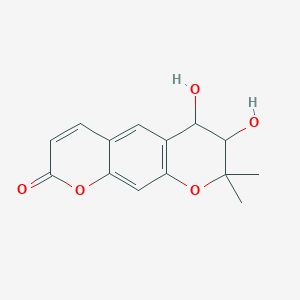
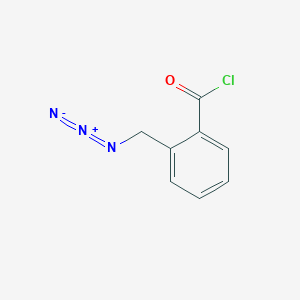
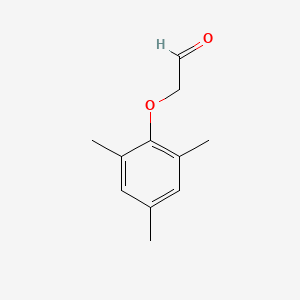
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
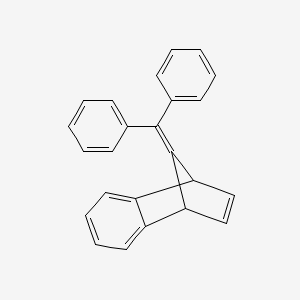
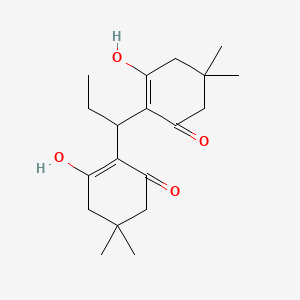
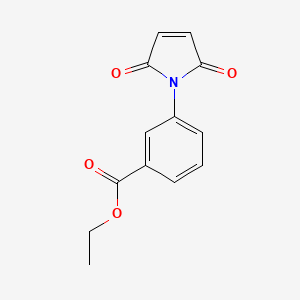
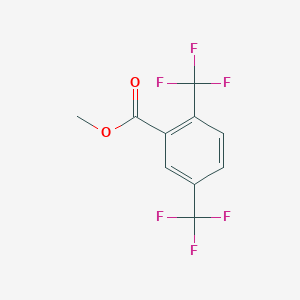
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)

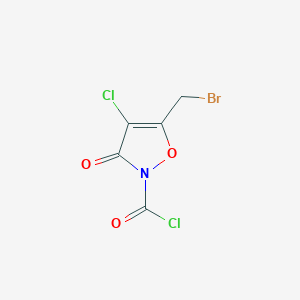
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
